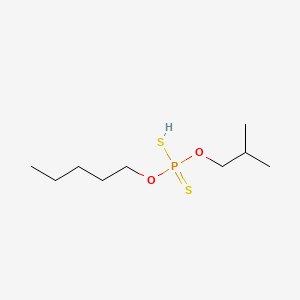
2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol is a complex organic compound that features a pyrazolo-pyrimidine core with a nitro-furan substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro-furan substituent: This step may involve nitration reactions followed by coupling with the pyrazolo-pyrimidine core.
Hydrazino and ethanol functionalization: These groups can be introduced through substitution reactions using hydrazine derivatives and ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydrazino and ethanol groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Amines: From reduction of the nitro group.
Hydrazones: From reactions involving the hydrazino group.
Ethers and esters: From substitution reactions involving the ethanol group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: Used in studies to understand its interaction with biological systems.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro-furan group could be involved in redox reactions, while the pyrazolo-pyrimidine core might interact with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-methanol
- 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-propane
Uniqueness
The unique combination of the pyrazolo-pyrimidine core with the nitro-furan substituent and hydrazino-ethanol functional groups makes this compound distinct. Its specific structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
16185-82-3 |
|---|---|
Molekularformel |
C12H13N7O4 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
2-[amino-[1-methyl-6-(5-nitrofuran-2-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H13N7O4/c1-17-11-7(6-14-17)12(18(13)4-5-20)16-10(15-11)8-2-3-9(23-8)19(21)22/h2-3,6,20H,4-5,13H2,1H3 |
InChI-Schlüssel |
IMHHGFOVFPDOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)





![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)







